riboflavin

概要

説明

It is essential for the formation of two major coenzymes, flavin mononucleotide and flavin adenine dinucleotide, which are involved in energy metabolism, cellular respiration, and the metabolism of fats, drugs, and steroids . Riboflavin is naturally present in some foods, added to others, and available as a dietary supplement .

準備方法

Synthetic Routes and Reaction Conditions: Riboflavin can be synthesized through chemical processes, although these methods are complex and involve multiple stages. The chemical synthesis typically starts with the condensation of 3,4-dimethylaniline with ribose or ribitol, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production of this compound has shifted from chemical synthesis to fermentation methods due to cost-effectiveness and environmental considerations. Fermentation involves the use of genetically modified microorganisms, such as strains of fungi and bacteria, to produce this compound in a single step . This method is more sustainable and efficient compared to chemical synthesis.

化学反応の分析

Photochemical Degradation Pathways

Riboflavin undergoes photodegradation via three primary mechanisms under light exposure :

Photoreduction

-

Mechanism : Excited triplet-state this compound abstracts hydrogen atoms or electrons from donors (e.g., proteins, lipids), forming reduced radicals (RFH₂- ).

-

Products : Anionic this compound radical (RF- ⁻) and semiquinone intermediates.

Photoaddition

-

Mechanism : this compound forms covalent bonds with nucleophiles (e.g., amino acids, DNA bases).

-

Example : Reaction with tryptophan yields lumichrome-protein adducts .

Photodealkylation

-

Mechanism : Cleavage of alkyl side chains (e.g., loss of the ribityl group) under UV/visible light.

Table 1: Major Photodegradation Products and Conditions

Photosensitization and Reactive Oxygen Species (ROS) Generation

This compound acts as a photosensitizer through Type I (radical) and Type II (singlet oxygen) mechanisms :

Type I Mechanism

-

Process : Triplet this compound (³RF) reacts with substrates (RH) to generate radicals:

-

ROS Produced : Superoxide anion (O₂- ⁻), hydroxyl radical (- OH) .

Type II Mechanism

-

Process : Energy transfer from ³RF to triplet oxygen (³O₂) produces singlet oxygen (¹O₂):

Table 2: ROS Generation Rates and Key Parameters

| ROS Species | Formation Rate (M⁻¹s⁻¹) | pH Dependence | Light Source |

|---|---|---|---|

| Singlet oxygen (¹O₂) | 9 × 10⁸ | pH 5–9 | Visible (400–500 nm) |

| Superoxide (O₂- ⁻) | 1.2 × 10⁶ | pH 7–10 | UV-A (320–400 nm) |

| Hydroxyl radical (- OH) | 4.5 × 10⁹ | pH 3–7 | Broad spectrum |

Thermal Degradation

-

Conditions : Stable below 100°C; decomposes at 230°C.

-

Products : Cyclic dehydro derivatives (e.g., 10-formylmethylflavin) .

pH-Dependent Reactions

-

Acidic Conditions (pH < 4) : Protonation of N1 and N5 positions reduces photosensitivity .

-

Alkaline Conditions (pH > 9) : Hydrolysis of the ribityl side chain occurs, forming LC and LF .

Lipid Oxidation

-

This compound photosensitizes lipid peroxidation, producing malondialdehyde (MDA) and conjugated dienes .

Protein Modification

-

Covalent adducts form with cysteine, methionine, and histidine residues, altering protein functionality .

Coenzyme Function in Redox Reactions

This compound derivatives (FMN, FAD) serve as coenzymes in enzymatic redox reactions:

Table 3: Key Enzymatic Reactions Involving this compound

| Enzyme | Reaction Catalyzed | Biological Role |

|---|---|---|

| NADH dehydrogenase | Electron transport chain | ATP synthesis |

| Xanthine oxidase | Hypoxanthine → xanthine → uric acid | Purine metabolism |

| Glutathione reductase | GSSG → 2GSH | Antioxidant defense |

Factors Influencing Reactivity

科学的研究の応用

Nutritional Significance

Riboflavin plays a crucial role in energy metabolism by serving as a precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These coenzymes are vital for numerous oxidation-reduction reactions in aerobic organisms, facilitating the metabolism of carbohydrates, fats, and proteins .

Table 1: Nutritional Sources of this compound

| Food Source | This compound Content (mg per 100g) |

|---|---|

| Milk | 0.18 |

| Eggs | 0.50 |

| Almonds | 1.14 |

| Spinach | 0.19 |

| Fortified cereals | Up to 6.0 |

Antioxidant Properties

Recent studies have identified this compound as a potent antioxidant. It has been shown to enhance the activity of various antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in different animal models. For instance, this compound administration improved antioxidant enzyme activity and reduced oxidative stress markers in renal toxicity models .

Case Study: this compound in Lung Injury

In an experimental study on rats with lipopolysaccharide (LPS)-induced lung injury, this compound treatment reversed declines in glutathione levels and antioxidant enzyme activities. This suggests its potential use in managing oxidative stress-related conditions like acute lung injury .

Migraine Prevention

This compound has been extensively studied for its role in migraine prevention. A randomized trial demonstrated that a daily dose of 400 mg this compound reduced the frequency of migraine attacks significantly over three months . The mechanism is thought to involve improved mitochondrial function, as this compound is crucial for the electron transport chain.

Cataract Prevention

This compound has been implicated in preventing cataracts and other ocular disorders. It is used in this compound eye drops to strengthen corneal tissue and improve outcomes in conditions like keratoconus . Studies indicate that this compound treatment can enhance the synthesis of collagen and reduce reactive oxygen species (ROS) levels in keratoconus patients .

Role in Anemia Management

Research indicates that this compound deficiency can impair iron absorption and contribute to anemia. A study involving elderly populations showed that those with lower this compound intake had a higher prevalence of anemia . Supplementing with this compound may improve hemoglobin levels and red blood cell production, thereby alleviating anemia symptoms .

作用機序

Riboflavin exerts its effects through its role as a precursor to flavin mononucleotide and flavin adenine dinucleotide, which are essential coenzymes in redox reactions. These coenzymes participate in various metabolic pathways, including the electron transport chain, which is crucial for ATP production . This compound also plays a role in the activation of other vitamins, such as vitamin B6 and niacin .

類似化合物との比較

Flavin Mononucleotide: A derivative of riboflavin that acts as a coenzyme in various biological reactions.

Flavin Adenine Dinucleotide: Another derivative of this compound that is involved in redox reactions and energy metabolism.

Uniqueness of this compound: this compound is unique due to its dual role as a vitamin and a photosensitizer. Its ability to participate in redox reactions and its involvement in the metabolism of other vitamins make it indispensable for human health .

特性

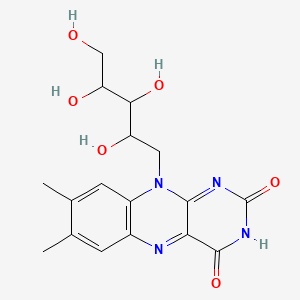

IUPAC Name |

7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNGANRZJHBGPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859128 | |

| Record name | 1-Deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301335-02-4, 83-88-5, 13123-37-0 | |

| Record name | 1-Deoxy-1-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)pentitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301335-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | riboflavin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lyxoflavine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。